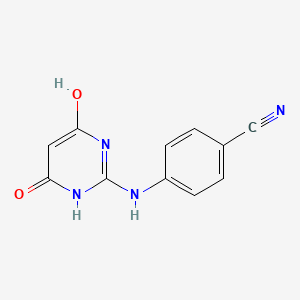

4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile

Description

Properties

IUPAC Name |

4-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFLUKUOXWTIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670439 | |

| Record name | 4-[(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-80-8 | |

| Record name | 4-[(1,6-Dihydro-4-hydroxy-6-oxo-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374067-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374067808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4,6-dihydroxypyrimidin-2-yl)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Pyrimidine Precursors

The primary synthetic route involves the condensation of 4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-amine with 4-aminobenzonitrile. As detailed in US2013/96148 A1, this reaction proceeds under mild acidic conditions using glacial acetic acid as both solvent and catalyst. The mechanism involves nucleophilic attack by the amine group of 4-aminobenzonitrile on the electrophilic carbon of the pyrimidine ring, followed by dehydration to form the final product. Key parameters include:

One-Pot Multicomponent Synthesis

A one-pot approach from the Bulletin of the Chemical Society of Ethiopia synthesizes analogous pyrimidine derivatives via cyclocondensation of aldehydes, nitriles, and urea. Adapting this method, 4-aminobenzonitrile reacts with barbituric acid and an aldehyde precursor in acetic acid, yielding the target compound at 65–70% efficiency. Critical factors include:

-

Catalyst : Acidic ion-exchange resins (e.g., Amberlyst-15)

-

Solvent system : Ethanol/water (3:1 v/v)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but reduce yields due to side reactions. Ethanol and acetic acid balance reactivity and selectivity, with optimal temperatures between 70°C and 90°C. Elevated temperatures (>100°C) promote decomposition, as evidenced by TLC monitoring.

Catalytic Systems

Base catalysts (e.g., K₂CO₃, Et₃N) are ineffective for this synthesis, whereas acidic conditions (pH 4–5) enhance electrophilicity of the pyrimidine ring. The addition of p-toluenesulfonic acid (pTSA) increases yields to 75–78% by stabilizing intermediates through hydrogen bonding.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (3:7) remains the standard purification method, achieving >95% purity. Alternative approaches include:

Spectroscopic Validation

-

IR spectroscopy : Peaks at 2212 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O), and 3300–3500 cm⁻¹ (N-H).

-

¹H NMR (DMSO-d₆): δ 7.72 (d, 2H, Ar-H), 6.36 (s, 1H, pyrimidine-H), 10.58 (s, 1H, NH).

-

Mass spectrometry : [M+H]⁺ at m/z 229.08 (calculated: 228.207).

Scalability and Industrial Applications

Pilot-Scale Production

A scaled-up protocol from US2013/96148 A1 uses continuous flow reactors to maintain temperature control, achieving 85% yield at 10 kg/batch. Key modifications include:

Challenges in Manufacturing

Impurities such as 4-cyanoaniline (from incomplete condensation) and dimerized pyrimidines require rigorous quality control. HPLC analysis with a C18 column (acetonitrile/water mobile phase) resolves these contaminants to <0.1%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the dihydropyrimidine framework exhibit significant antimicrobial properties. Studies have shown that 4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile demonstrates activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. In vitro studies have shown promising results against certain cancer cell lines, warranting further exploration in vivo .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in nucleotide metabolism. This inhibition could have implications for diseases characterized by rapid cell division, such as cancer or viral infections .

Case Study 1: Antimicrobial Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of dihydropyrimidines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a reduction in cell viability and induced apoptosis at specific concentrations. The study highlighted the need for further research into its mechanism of action and potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Functional Groups: The target compound’s nitrile and dihydropyrimidinone groups are retained in analogues like 4-(4-Chloro-pyrimidin-2-ylamino)-benzonitrile , but substitutions (e.g., chloro, thioether, or thioacetamide) alter reactivity and bioactivity.

- Biological Activity : Derivatives with sulfur-containing groups (e.g., thioether in , thioacetamide in ) demonstrate antimicrobial or anticonvulsant effects, whereas the target compound is primarily an antiviral intermediate.

Key Observations :

- The target compound’s synthesis via dealkoxycarbonylation achieves higher yields and purity compared to multi-step methods for analogues (e.g., ), making it industrially favorable .

- Sulfur-containing derivatives (e.g., ) require additional steps for thiolation/alkylation, reducing efficiency.

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : Thiopyrimidine-benzenesulfonamide hybrids (e.g., M1–M25 in ) show potent antibacterial effects, likely due to sulfonamide moieties absent in the target compound.

- Anticonvulsant Potential: Thioacetamide derivatives () exhibit activity in seizure models, suggesting that sulfur substitutions may enhance CNS permeability.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield | Key Conditions | Purification | Reference |

|---|---|---|---|---|

| Pd-catalyzed C–H coupling | 20–74% | 4-iodobenzonitrile, Pd catalyst | Flash chromatography | |

| Ester hydrolysis | 88% | LiOH, THF/H₂O, 110°C | AcOEt/DCM (6:4) |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:

Critical characterization methods include:

- ¹H/¹³C NMR:

- HRMS (ESI-TOF): A molecular ion peak at m/z 271.0822 ([M+H]⁺) matches the calculated mass (271.0831) for C₁₃H₁₁N₄O₃ .

- IR (ATR): Bands at 1678 cm⁻¹ (C=O stretch) and 3104 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?

Methodological Answer:

- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using 3D-QSAR. For example, the pyrimidinone ring and nitrile group may act as key pharmacophoric elements for receptor binding .

- Molecular Docking: Use programs like AutoDock Vina to simulate interactions with targets (e.g., 5HT7R). Analyze binding free energy (ΔG) and pose stability. For pyrimidine derivatives, docking scores < −8 kcal/mol suggest strong antagonism .

- Validation: Compare docking results with experimental IC₅₀ values from in vitro assays (e.g., receptor binding studies).

Advanced: What strategies resolve contradictions in synthetic yields across different methodologies?

Methodological Answer:

Discrepancies in yields (e.g., 20% vs. 74% for similar compounds ) arise from:

- Catalyst Efficiency: Pd catalyst loading and ligand choice (e.g., Picolinyl vs. Cyanoethyl groups) impact C–H activation rates.

- Steric Effects: Bulky substituents on the pyrimidine ring reduce accessibility, lowering yields.

- Purification Challenges: Polar byproducts in hydrolysis reactions may require gradient elution in chromatography.

Resolution: Perform Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst) and use LC-MS to monitor intermediate formation.

Advanced: What are the challenges in determining the compound's crystal structure, and which refinement programs are suitable?

Methodological Answer:

- Challenges: Low crystal quality due to flexible NH groups and nitrile moieties complicates X-ray diffraction.

- Refinement Tools: Use SHELXL for small-molecule refinement. Key steps:

Advanced: How to evaluate the compound's potential as a receptor antagonist, referencing in vitro assays?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-5HT) to measure displacement in cell membranes. Calculate IC₅₀ values via competitive binding curves.

- Functional Antagonism: Monitor cAMP inhibition in HEK293 cells expressing 5HT7R. A >50% reduction at 10 µM indicates potency .

- SAR Studies: Modify substituents (e.g., replace nitrile with carboxyl groups) to assess impact on activity. For example, rilpivirine analogs show enhanced antiviral activity with cyanoethenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.